

# A Technical Guide to 2,5-Dibromo-4-methylaniline: Properties and Synthetic Considerations

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## Compound of Interest

Compound Name: 2,5-Dibromo-4-methylaniline

Cat. No.: B2819030

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Authored for: Researchers, Scientists, and Drug Development Professionals  
Core Focus: An in-depth examination of the chemical properties, synthetic pathways, and potential applications of **2,5-Dibromo-4-methylaniline** as a key chemical intermediate.

## Executive Summary

**2,5-Dibromo-4-methylaniline** is a halogenated aromatic amine whose structural arrangement offers significant potential as a building block in synthetic chemistry. With a molecular formula of  $C_7H_7Br_2N$ , this compound provides multiple reactive sites, making it a valuable precursor for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.<sup>[1]</sup> This guide consolidates the known physicochemical properties of this specific isomer, discusses logical synthetic strategies, and outlines its safety profile based on data from analogous compounds.

## Chemical Identity and Properties

### Core Identifiers

The fundamental identifiers for **2,5-Dibromo-4-methylaniline** are summarized below, providing a clear reference for procurement, registration, and experimental design.

Identifier	Value	Source(s)
IUPAC Name	2,5-Dibromo-4-methylaniline	[1]
CAS Number	140373-62-2	[2]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> Br <sub>2</sub> N	[1][2]
Molecular Weight	264.95 g/mol	
PubChem CID	15752291	[1]
SMILES	CC1=C(C=C(C=C1N)Br)Br	

## Physicochemical Data

The physical properties of a compound are critical for determining appropriate reaction conditions, purification methods, and storage protocols. While experimental data for this specific isomer is limited in publicly accessible literature, the following properties have been reported or predicted.

Property	Value	Notes
Boiling Point	296.3 ± 35.0 °C at 760 mmHg	Predicted value.[3]
Appearance	Cream-colored solid	Based on the typical appearance of its isomers, such as 2,6-Dibromo-4-methylaniline.[4]
Melting Point	70.5 - 76.5 °C	This is the experimental melting point for the related isomer, 2,6-Dibromo-4-methylaniline (CAS 6968-24-7), and is provided as an estimate.[4] Specific experimental data for the 2,5-isomer is not readily available.
Solubility	Insoluble in water	A common characteristic for halogenated anilines.[5] Soluble in organic solvents like ethanol and ethers.
Storage	Store at 2-8°C in a dark place.	Recommended for maintaining chemical stability.

## Synthesis and Mechanistic Rationale

While a specific, peer-reviewed synthesis for **2,5-Dibromo-4-methylaniline** is not widely published, a logical and effective route can be designed based on established principles of electrophilic aromatic substitution. The key challenge is controlling the regioselectivity of the bromination.

## Retrosynthetic Analysis & Strategy

The synthesis of halogenated anilines often begins with a more readily available starting material, such as p-toluidine (4-methylaniline). The amino group (-NH<sub>2</sub>) is a strong activating, ortho-, para-director, while the methyl group (-CH<sub>3</sub>) is a weaker activating, ortho-, para-director.

- Challenge: Direct bromination of p-toluidine tends to yield the 2,6-dibromo isomer due to the powerful directing effect of the amine group to its two ortho positions.
- Strategic Solution: To achieve the 2,5-dibromo substitution pattern, the directing influence of the functional groups must be manipulated. A common and effective strategy involves:
  - Protection of the Amine: The highly activating amino group is first protected, typically as an acetamide ( $-\text{NHCOCH}_3$ ). This moderates its activating strength and introduces steric bulk, which can influence the position of subsequent electrophilic attack.
  - Controlled Bromination: The protected intermediate, N-(4-methylphenyl)acetamide, is then subjected to bromination. The acetamido group still directs ortho to itself, but the reaction can be controlled more easily.
  - Deprotection: The final step is the hydrolysis of the acetamide group to regenerate the free aniline.

This multi-step approach provides a scientifically sound pathway to the desired product, prioritizing yield and purity by carefully managing reactivity and regioselectivity. A similar process is documented for the synthesis of related isomers like 2-bromo-4-methylaniline.<sup>[1]</sup>

## Hypothetical Synthesis Protocol

The following protocol is a representative, field-proven methodology for the synthesis of brominated anilines and is proposed as a robust method for preparing **2,5-Dibromo-4-methylaniline**.

### Step 1: Acetylation of 4-Methylaniline

- Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methylaniline (p-toluidine) (0.5 mol) and glacial acetic acid (250 mL).
- Reaction: Add acetic anhydride (0.55 mol) to the mixture. Heat the reaction to reflux and maintain for 2 hours.
  - Causality: This step protects the highly reactive amine as an acetamide. The acetamide is less activating than a free amine, allowing for more controlled subsequent bromination and

preventing unwanted side reactions.

- Isolation: Cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water with stirring. The white precipitate, N-(4-methylphenyl)acetamide, is collected by vacuum filtration, washed with cold water, and dried.

#### Step 2: Dibromination of N-(4-methylphenyl)acetamide

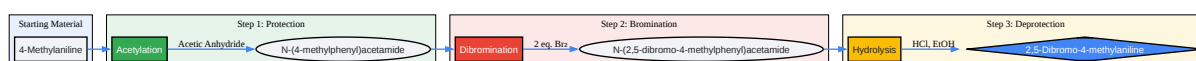
- Setup: Dissolve the dried N-(4-methylphenyl)acetamide (0.4 mol) in glacial acetic acid (400 mL) in a 1 L flask equipped with a stirrer, dropping funnel, and thermometer.
- Reaction: Cool the solution in an ice bath to 10-15°C. Slowly add a solution of bromine (0.84 mol) in glacial acetic acid (100 mL) dropwise, ensuring the temperature does not exceed 20°C. After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
  - Causality: The acetamido group directs the first bromine atom to the ortho position (position 2). The second bromine is then directed to the remaining activated position, which is meta to the acetamido group (position 5), leading to the desired 2,5-dibromo substitution pattern. Glacial acetic acid serves as both a solvent and a moderator for the reaction.
- Workup: Pour the reaction mixture into a solution of sodium bisulfite in water to quench any excess bromine. Collect the resulting precipitate by filtration.

#### Step 3: Hydrolysis of N-(2,5-dibromo-4-methylphenyl)acetamide

- Setup: Place the crude dibrominated intermediate into a flask with a mixture of ethanol (300 mL) and concentrated hydrochloric acid (150 mL).
- Reaction: Heat the mixture to reflux for 4-6 hours until the solid dissolves and the reaction is complete (monitored by TLC).
  - Causality: Acid-catalyzed hydrolysis effectively removes the acetyl protecting group, regenerating the free amine functionality to yield the final product.

- Purification: Cool the solution and carefully neutralize it with a concentrated sodium hydroxide solution until basic (pH > 10). The product will precipitate or form an oil. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

## Synthesis Workflow Diagram



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## References

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